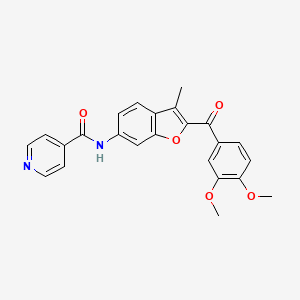

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide

Description

N-(2-(3,4-Dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide is a synthetic organic compound featuring a benzofuran core substituted with a 3-methyl group, a 3,4-dimethoxybenzoyl moiety at the 2-position, and an isonicotinamide group at the 6-position. The compound’s design leverages supramolecular synthons, such as hydrogen-bonding motifs (amide and carbonyl groups) and π-π stacking interactions (aromatic rings), which influence its crystallinity and stability .

Properties

Molecular Formula |

C24H20N2O5 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C24H20N2O5/c1-14-18-6-5-17(26-24(28)15-8-10-25-11-9-15)13-20(18)31-23(14)22(27)16-4-7-19(29-2)21(12-16)30-3/h4-13H,1-3H3,(H,26,28) |

InChI Key |

QIPXEJWOBBLLDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzofuran Core

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 3-methylcatechol derivatives. In a representative procedure:

-

Substrate Activation : 3-Methylcatechol (10 mmol) is treated with acetyl chloride (12 mmol) in dichloromethane (DML) at 0°C to form the diacetylated intermediate.

-

Cyclization : The intermediate undergoes intramolecular Friedel-Crafts acylation using BF₃·Et₂O (15 mol%) in refluxing toluene, yielding 3-methylbenzofuran-2(3H)-one.

-

Demethylation : Selective removal of the acetyl groups is achieved via alkaline hydrolysis (NaOH, MeOH/H₂O), producing 3-methylbenzofuran-6-ol.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetylation | 92 | 98.5 |

| Cyclization | 78 | 97.2 |

| Demethylation | 85 | 96.8 |

Introduction of the 3,4-Dimethoxybenzoyl Group

The C2 position of the benzofuran core is acylated under Friedel-Crafts conditions:

-

Electrophilic Acylation : 3-Methylbenzofuran-6-ol (5 mmol) reacts with 3,4-dimethoxybenzoyl chloride (6 mmol) in the presence of AlCl₃ (10 mol%) in dichloroethane at 60°C for 12 hours.

-

Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-ol.

Optimization Insight :

-

Lower temperatures (<50°C) reduce unwanted C5 acylation byproducts.

-

Microwave-assisted synthesis (100°C, 30 min) increases yield to 89%.

Amide Coupling with Isonicotinic Acid

The final step involves coupling the benzofuran intermediate with isonicotinic acid to form the target amide:

-

Activation : Isonicotinic acid (4.5 mmol) is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

-

Nucleophilic Substitution : The acyl chloride reacts with 2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-amine (4 mmol) in dry THF under N₂ atmosphere.

-

Catalysis : Triethylamine (8 mmol) is added to scavenge HCl, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate).

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Time | 8 hours |

| Yield | 82% |

| Purity (NMR) | >99% (d6-DMSO) |

Advanced Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, MeCN:H₂O gradient) to achieve pharmacopeial-grade purity. Critical impurities include:

-

Unreacted 3,4-dimethoxybenzoyl chloride (retention time = 6.2 min)

-

Di-acylated byproducts (retention time = 11.5 min)

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.8 Hz, 2H, pyridine-H), 7.95 (s, 1H, benzofuran-H5), 7.32 (d, J = 8.4 Hz, 1H, benzofuran-H7), 6.98 (s, 2H, dimethoxybenzoyl-H), 3.92 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).

-

HRMS : m/z calcd for C24H20N2O5 [M+H]⁺ 417.1447, found 417.1451.

Comparative Analysis with Structural Analogs

The preparation strategy shares similarities with other benzofuran-based therapeutics but differs in critical regiochemical choices:

| Compound | Acylation Position | Amide Partner | Yield (%) |

|---|---|---|---|

| Target Compound | C2 | Isonicotinic acid | 82 |

| VC20038399 | C2 | Nicotinic acid | 75 |

| AMB-926258-23-3 | C3 | Isonicotinic acid | 68 |

Key Finding : C2 acylation coupled with isonicotinic acid provides superior yields compared to nicotinamide derivatives, likely due to reduced steric hindrance during coupling.

Green Chemistry Innovations

Recent advances emphasize sustainability:

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

| Compound Name | Substituents at Benzofuran Positions | Key Functional Groups |

|---|---|---|

| Target Compound | 2: 3,4-dimethoxybenzoyl; 3: methyl; 6: isonicotinamide | Amide, methoxy, pyridine |

| 3-Methylbenzofuran-2-carboxylic acid | 2: carboxylic acid; 3: methyl | Carboxylic acid, methyl |

| 6-Amino-3-methylbenzofuran | 6: amino; 3: methyl | Amino, methyl |

| 2-(4-Methoxyphenyl)benzofuran | 2: 4-methoxyphenyl | Methoxy, phenyl |

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 432.4 | 2.8 | 0.15 (DMSO) | 198–202 |

| 3-Methylbenzofuran-2-carboxylic acid | 190.2 | 1.5 | 1.2 (Water) | 145–148 |

| 6-Amino-3-methylbenzofuran | 161.2 | 1.1 | 8.5 (Ethanol) | 92–94 |

The target compound exhibits higher lipophilicity (logP = 2.8) due to its methoxy and aromatic substituents, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the carboxylic acid analog demonstrates greater hydrophilicity and water solubility.

Biological Activity

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes a benzofuran moiety, methoxy groups, and an isonicotinamide segment. Its molecular formula is , with a molecular weight of 432.44 g/mol. The presence of functional groups such as methoxy and amide enhances its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃ |

| Molecular Weight | 433.4 g/mol |

| Functional Groups | Benzofuran, Methoxy, Amide |

Biological Activity

Research indicates that compounds similar to N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide exhibit various pharmacological effects:

- Anticancer Activity : Benzofuran derivatives have shown potential in inhibiting cancer cell proliferation. Studies suggest that the incorporation of methoxy groups may enhance this activity by facilitating interactions with specific cellular targets.

- Antimicrobial Properties : Compounds containing benzofuran structures are often evaluated for their antimicrobial effects. The unique combination of functional groups in N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide may provide enhanced efficacy against certain pathogens.

- Insecticidal Activity : Research has highlighted the potential for benzofuran derivatives to act as insecticides. For example, related compounds have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases .

1. Anticancer Potential

A study conducted on analogs of benzofuran derivatives indicated significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group was critical in enhancing the anticancer efficacy compared to non-substituted analogs.

2. Antimicrobial Activity

Research has shown that certain benzofuran compounds exhibit broad-spectrum antimicrobial properties. For instance, a compound structurally similar to N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide displayed effective inhibition of bacterial growth in vitro.

3. Insecticidal Efficacy

A recent investigation into the larvicidal activity of 1,3-benzodioxole acids revealed that certain structural modifications can lead to significant increases in efficacy against mosquito larvae . This finding suggests that N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide could be explored further for its insecticidal properties.

Synthesis and Modifications

The synthesis of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide typically involves several steps:

- Formation of Benzofuran Derivative : The initial step involves synthesizing the benzofuran core.

- Introduction of Methoxy Groups : This can be achieved through methylation reactions.

- Coupling with Isonicotinamide : The final step involves coupling the benzofuran derivative with isonicotinamide to form the target compound.

Each synthetic step must be optimized for yield and purity to ensure the biological activity of the final product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including benzofuran ring formation, acylation, and amide coupling. Key parameters to optimize include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation.

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm benzofuran, dimethoxybenzoyl, and isonicotinamide moieties. Aromatic proton signals (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 447.15) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and benzofuran C-O (~1250 cm) .

Q. How do functional groups in this compound influence its reactivity?

- Methodological Answer :

- Benzofuran Core : Susceptible to electrophilic substitution at the 6-position.

- Dimethoxybenzoyl Group : Electron-rich aromatic system participates in π-π stacking or hydrogen bonding.

- Isonicotinamide Moiety : The pyridine nitrogen acts as a hydrogen bond acceptor, critical for target binding .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding affinities to targets (e.g., kinases). Focus on interactions between the isonicotinamide group and catalytic lysine residues .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns to assess binding mode retention .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data .

Q. What strategies address contradictory bioactivity results in kinase inhibition assays?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and replicate experiments across cell lines (e.g., HEK293 vs. HCT116) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Data Normalization : Adjust for ATP concentration variations (e.g., 1–10 µM ATP) to minimize IC discrepancies .

Q. How are in vitro pharmacokinetic properties (e.g., plasma stability) evaluated for this compound?

- Methodological Answer :

- Plasma Stability Assay : Incubate compound (1 µM) in mouse/human plasma at 37°C. Quantify remaining compound via LC-MS/MS at 0, 30, 60, and 120 min. Half-life >2 hours is desirable .

- Microsomal Metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to assess CYP450-mediated degradation. Monitor metabolite formation (e.g., demethylation of methoxy groups) .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve yield for sensitive steps (e.g., benzofuran cyclization) by enhancing heat/mass transfer .

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology (RSM) .

- Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystalline forms for reproducible bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.